molecular formula C8H6BrNO2S B1268475 4-Bromobenzenesulfonyl acetonitrile CAS No. 126891-45-0

4-Bromobenzenesulfonyl acetonitrile

Cat. No. B1268475
M. Wt: 260.11 g/mol
InChI Key: KSKSEVVFIOHIAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromobenzenesulfonyl acetonitrile-related compounds involves several key strategies, including bromination, dehydrobromination, and reactions with nucleophiles. One method involves the bromination–dehydrobromination of methyl (E)-3-(4-methylbenzenesulfonyl)prop-2-enoate, leading to methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, which acts as a synthetic equivalent in subsequent reactions (Vasin et al., 2016).

Molecular Structure Analysis

The structure of related bromobenzenesulfonyl compounds has been elucidated through X-ray analysis, revealing the arrangement of bromo and sulfonyl groups and their impact on reactivity. Such structural insights are critical for understanding the compound's behavior in chemical reactions and for designing further synthetic applications (Vasin et al., 2016).

Chemical Reactions and Properties

4-Bromobenzenesulfonyl acetonitrile undergoes various chemical reactions, including nucleophilic substitution and Michael addition, due to the presence of its reactive groups. These reactions are instrumental in constructing complex molecular architectures. For instance, its reaction with dimethyl malonate and methyl acetoacetate yields Michael adducts, showcasing its versatility in synthetic chemistry (Vasin et al., 2016).

Scientific Research Applications

Photodissociation Studies

4-Bromobenzenesulfonyl acetonitrile's derivatives, like bromobenzene, have been studied for their photodissociation behaviors. Research by Rasmusson et al. (2003) utilized ultrafast transient absorption spectroscopy to investigate the photodissociation of bromobenzene in acetonitrile solution. This study provides insight into the photophysical and photochemical processes of similar compounds in solution, which can be valuable in the field of photochemistry and for understanding reaction mechanisms under light exposure (Rasmusson et al., 2003).

Electrochemical Studies

The electrochemical properties of compounds related to 4-Bromobenzenesulfonyl acetonitrile, such as 2-nitrobromobenzene, have been extensively studied. Barnes et al. (2011) explored the electrochemical reduction of 2-nitrobromobenzene in acetonitrile, offering insights into the electrochemical behavior and reaction mechanisms of similar bromobenzene derivatives. This knowledge is essential for developing electrochemical sensors and devices (Barnes et al., 2011).

Radical Generation and Reactivity

The generation and reactivity of aryl enol radical cations, similar to those potentially formed from 4-Bromobenzenesulfonyl acetonitrile, were studied by Schepp (2004). This research provides a foundation for understanding the formation and behavior of radical cations in solution, relevant to organic synthesis and mechanistic studies in organic chemistry (Schepp, 2004).

Surface Modification Studies

Cui et al. (2013) conducted research on the surface modifications of Au(111) electrode with derivatives of bromobenzene in acetonitrile, demonstrating applications in surface chemistry and nanotechnology. This research provides insight into the interactions and modifications of surfaces with bromobenzene derivatives, which is crucial for the development of novel materials and coatings (Cui et al., 2013).

Photoreduction Mechanisms

A theoretical study by Huang et al. (2015) on the photoreduction mechanism of 4-bromobenzaldehyde in different solvents, including acetonitrile, offers insights into the photoreduction processes of bromobenzene derivatives. This research is significant for understanding how these compounds interact with light and can be manipulated in various solvents, which is relevant for photochemical synthesis and environmental chemistry (Huang et al., 2015).

Safety And Hazards

4-Bromobenzenesulfonyl acetonitrile is a hazardous chemical. It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective equipment should be worn when handling this chemical .

properties

IUPAC Name

2-(4-bromophenyl)sulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKSEVVFIOHIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346605
Record name (4-Bromobenzene-1-sulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobenzenesulfonyl acetonitrile

CAS RN

126891-45-0
Record name (4-Bromobenzene-1-sulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 126891-45-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ME Meza-Aviña, MK Patel, MP Croatt - Tetrahedron, 2013 - Elsevier
The reactivity of a series of 1,5-disubstituted sulfonyl-triazoles was explored using either thermolytic or metal-catalyzed conditions. Both the thermolysis and the Rh(II)-catalyzed …
Number of citations: 27 www.sciencedirect.com

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